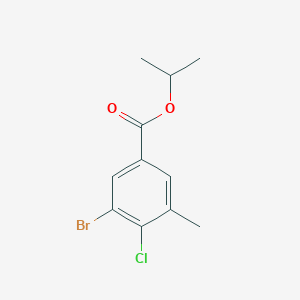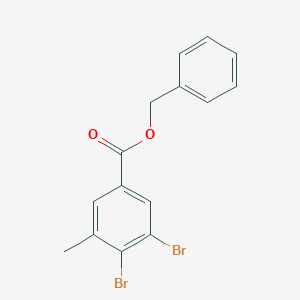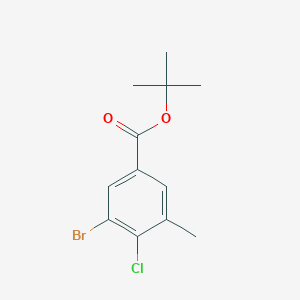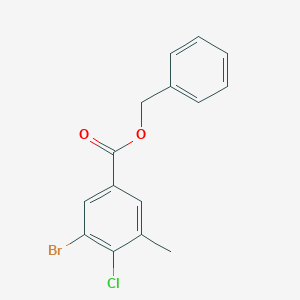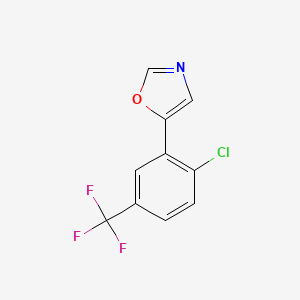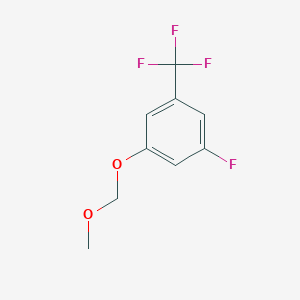
5-(2,4,6-Trifluorophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4,6-Trifluorophenyl)oxazole is a chemical compound with the molecular formula C9H4F3NO. It has a molecular weight of 199.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
5-TFPO has been studied extensively for its potential use in the synthesis of various organic compounds. It has been used as a catalyst in the synthesis of a variety of compounds, including 1,3-diaryl-2-oxazolines, 1,2,4-triazoles, and 1,2,3-triazoles. In addition, 5-TFPO has been studied for its potential use in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals.
作用機序
The mechanism of action of 5-TFPO is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of accepting electron pairs from other molecules. This allows 5-TFPO to form stable complexes with other molecules, which can then be used as catalysts in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFPO are largely unknown. However, the compound has been studied for its potential use in the treatment of various diseases, such as cancer and inflammatory diseases. In animal studies, 5-TFPO has been found to inhibit the growth of tumor cells and reduce inflammation. Additionally, the compound has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
5-TFPO has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is highly soluble in water, making it easier to work with. Additionally, the compound is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is also susceptible to oxidation and hydrolysis, which can limit its usefulness in certain applications.
将来の方向性
The potential applications of 5-TFPO are still being explored. Future research could focus on further investigating the compound’s mechanism of action and its potential use in the synthesis of biologically active compounds. Additionally, further studies could be conducted to determine the compound’s potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, research could be conducted to explore the compound’s potential use in other areas, such as agriculture and biotechnology.
合成法
5-TFPO can be synthesized in a variety of ways, with the most common method being the reaction of 2,4,6-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is highly regioselective, yielding 5-TFPO as the major product. Other methods of synthesis include the reaction of 2,4,6-trifluorobenzaldehyde with sodium nitrite in the presence of a base and the reaction of 2,4,6-trifluorobenzaldehyde with hydroxylamine sulfate in the presence of a base.
Safety and Hazards
The safety information for 5-(2,4,6-Trifluorophenyl)oxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHPNLCRDVBPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

